1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
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Overview
Description
The compound is a derivative of propan-1-one with a complex substitution at the first carbon atom. The substituent includes a phenyl ring, a piperazine ring, and a 2,4-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring and the phenyl rings would contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the phenyl rings. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring could influence its solubility and stability .Scientific Research Applications
Pharmacological Evaluation
A study by Kumar et al. (2017) explored the antidepressant and antianxiety activities of novel piperazine derivatives. These compounds demonstrated significant efficacy in behavioral despair tests and anxiety evaluation methods, suggesting potential applications in the treatment of depression and anxiety disorders (Kumar et al., 2017).
Enzymatic Metabolism
Research by Hvenegaard et al. (2012) investigated the metabolic pathways of Lu AA21004, a novel antidepressant, identifying the roles of various cytochrome P450 enzymes in its oxidative metabolism. This study provides insight into the drug's pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).
Synthesis of Novel Compounds
Büyükkıdan and Özer (2013) reported the synthesis of novel phenolic Mannich bases and their metal complexes, highlighting a methodology that could be applicable in the creation of compounds with enhanced biological activities. This research underscores the versatility of piperazine derivatives in the synthesis of complex molecules (Büyükkıdan & Özer, 2013).
Anti-Cancer Activity
A study by Keefer (2010) focused on the broad-spectrum anti-cancer activity of O-Arylated diazeniumdiolates, compounds designed for activation by glutathione-S-transferase. This research may offer new pathways for the development of cancer therapies with selective toxicity towards tumor cells (Keefer, 2010).
Neuroprotection and Alzheimer's Disease
Lecanu et al. (2010) synthesized a novel compound aimed at providing a multi-target therapeutic approach for neuroprotection in Alzheimer's disease. Their work illustrates the potential of piperazine derivatives in addressing complex neurological disorders (Lecanu et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions .
Biochemical Pathways
These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s predicted boiling point is 6731±550 °C, and its predicted density is 1160±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given its target, it can be inferred that it may influence the activity of alpha1-adrenergic receptors, potentially affecting the contraction of smooth muscles in various parts of the body .
Future Directions
properties
IUPAC Name |
1-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-24(28)20-6-8-22(9-7-20)29-17-21(27)16-25-11-13-26(14-12-25)23-10-5-18(2)15-19(23)3/h5-10,15,21,27H,4,11-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVDLJDTBFXRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=C(C=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one |
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